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Compound of Interest

Compound Name: Cycloechinulin

Cat. No.: B15575605 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Cycloechinulin, a naturally occurring diketopiperazine alkaloid, and its derivatives have

emerged as a promising class of bioactive compounds with a diverse range of pharmacological

activities. This technical guide provides an in-depth overview of the structures, biological

activities, and underlying mechanisms of action of key Cycloechinulin derivatives, with a focus

on Neoechinulins and Cryptoechinulin D analogues. The information presented herein is

intended to support further research and development of these compounds as potential

therapeutic agents.

Core Structures and Derivatives
Cycloechinulin and its derivatives are characterized by a core diketopiperazine scaffold, often

fused with a prenylated indole moiety. Variations in the prenyl groups, substitutions on the

indole ring, and modifications to the diketopiperazine ring give rise to a wide array of natural

and synthetic derivatives. This guide will focus on several key families of derivatives that have

been the subject of significant scientific investigation.

Quantitative Biological Activity of Cycloechinulin
Derivatives
The biological activities of Cycloechinulin derivatives have been evaluated against various

targets, revealing their potential in antiviral, anticancer, and anti-angiogenic applications. The
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following tables summarize the key quantitative data from these studies, providing a

comparative overview of their potency and cytotoxicity.

Antiviral Activity of Neoechinulin B and its Derivatives
Neoechinulin B and its synthetic derivatives have demonstrated notable antiviral activity

against Hepatitis C Virus (HCV) and Severe Acute Respiratory Syndrome Coronavirus 2

(SARS-CoV-2).[1][2] The inhibitory concentrations (IC50 and IC90) and the 50% cytotoxic

concentration (CC50) are presented in Table 1.

Table 1: Antiviral Activity of Neoechinulin B and its Derivatives[1][2]
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Compoun
d

Anti-HCV
IC50 (µM)

Anti-HCV
IC90 (µM)

Anti-
SARS-
CoV-2
IC50 (µM)

Anti-
SARS-
CoV-2
IC90 (µM)

CC50
(Huh7
cells, µM)

CC50
(VeroE6/T
MPRSS2
cells, µM)

Neoechinul

in B (1a)
4.8 13.5 32.9 45.6 >20 >50

1b 4.7 15.1 >50 >50 >20 >50

1c 2.5 11.2 19.8 34.5 >20 >50

1d 2.9 11.5 22.5 41.2 >20 >50

1e 1.9 10.3 toxic toxic >20 12.5

1f 4.6 15.0 >50 >50 >20 >50

1g 4.9 15.2 >50 >50 >20 >50

1h 2.8 11.4 21.3 38.7 >20 >50

1i 2.1 10.5 toxic toxic >20 12.5

1j 3.1 11.8 24.1 43.1 >20 >50

1k 5.1 15.8 >50 >50 >20 >50

1l 1.8 6.5 18.9 33.1 >20 >50

1m 2.0 10.4 toxic toxic >20 12.5

1n 2.2 9.7 toxic toxic >20 12.5

1o 3.3 12.1 25.8 45.2 >20 >50

1p 0.9 1.9 >50 >50 >20 >50

1q 5.5 16.2 >50 >50 >20 >50

Anticancer and Anti-angiogenic Activity
Neoechinulin A has been reported to exhibit antiproliferative effects against HeLa cells with an

IC50 ranging from 1.25 to 10 µM.[3] Furthermore, derivatives of Cryptoechinuline D have been

synthesized and evaluated as anti-angiogenic agents. Notably, one derivative, compound 5,
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demonstrated significant inhibitory activity against Human Umbilical Vein Endothelial Cells

(HUVECs) with an IC50 value of 12.6 µmol/L.

Experimental Protocols
General Synthesis of Neoechinulin B Derivatives (1b-q)
The synthesis of Neoechinulin B derivatives was achieved through a two-step process.[1][2]

The key steps involved the base-induced coupling of 1,4-diacetyl-3-{[(tert-

butyldimethylsilyl)oxy]methyl}piperazine-2,5-dione with various aldehydes, followed by

treatment with tetra-n-butylammonium fluoride (TBAF).

Step 1: Base-induced Coupling. To a solution of an appropriate aldehyde and 1,4-diacetyl-3-

{[(tert-butyldimethylsilyl)oxy]methyl}piperazine-2,5-dione in a suitable solvent such as DMF, a

base like potassium tert-butoxide (t-BuOK) is added. The reaction mixture is stirred at room

temperature until completion, yielding the corresponding coupling product.

Step 2: Desilylation and Elimination. The coupling product from Step 1 is then treated with a

solution of TBAF in a solvent like THF. This step facilitates the removal of the tert-

butyldimethylsilyl (TBS) protecting group and subsequent elimination to form the exomethylene

group on the diketopiperazine ring, affording the final Neoechinulin B derivative.

Antiviral Assays (HCV and SARS-CoV-2)
The antiviral activities of Neoechinulin B and its derivatives were evaluated using cell-based

assays.[1][2]

HCV Assay. Huh7 cells were used as the host cells for HCV infection. The cells were treated

with the test compounds at various concentrations, and the production of infectious HCV

particles was quantified using a focus-forming unit (FFU) assay. The IC50 and IC90 values

were determined as the concentrations at which the virus production was inhibited by 50% and

90%, respectively.

SARS-CoV-2 Assay. VeroE6 cells expressing TMPRSS2 were used for the SARS-CoV-2

infection studies. The cells were treated with the compounds, and the viral RNA production was

quantified by real-time RT-PCR. The IC50 and IC90 values were calculated based on the

reduction in viral RNA levels.
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Cytotoxicity Assay. The cytotoxicity of the compounds was assessed using the MTT assay in

the respective host cells (Huh7 for HCV and VeroE6/TMPRSS2 for SARS-CoV-2). The CC50

value was defined as the concentration that caused a 50% reduction in cell viability.

Signaling Pathways and Mechanisms of Action
The biological effects of Cycloechinulin derivatives are mediated through their interaction with

specific cellular signaling pathways.

Inactivation of Liver X Receptors (LXRs) by
Neoechinulin B
Neoechinulin B has been identified as a novel antagonist of Liver X Receptors (LXRs).[4][5]

LXRs are nuclear receptors that play a crucial role in the regulation of lipid metabolism and are

hijacked by certain viruses, including HCV, to facilitate their replication. Neoechinulin B directly

interacts with LXRs, inhibiting their transcriptional activity. This inactivation of LXRs disrupts the

formation of double-membrane vesicles, which are the primary sites for viral RNA replication.

Neoechinulin B
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Caption: Mechanism of LXR inactivation by Neoechinulin B.
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Inhibition of the Ang2/Tie-2 Signaling Pathway by
Cryptoechinuline D Derivatives
Certain derivatives of Cryptoechinuline D have been shown to exert their anti-angiogenic

effects by inhibiting the Angiopoietin-2 (Ang2)/Tyrosine kinase with immunoglobulin-like and

EGF-like domains 2 (Tie-2) signaling pathway. This pathway is critical for tumor angiogenesis,

the process by which new blood vessels are formed to supply nutrients to tumors. By blocking

this pathway, these derivatives can suppress the proliferation, migration, and invasion of

endothelial cells.
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Caption: Inhibition of the Ang2/Tie-2 pathway.
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Conclusion
The derivatives of Cycloechinulin represent a versatile and potent class of natural product-

inspired compounds. The quantitative data and mechanistic insights presented in this guide

highlight their significant potential for the development of novel therapeutics, particularly in the

areas of virology and oncology. Further structure-activity relationship (SAR) studies and

preclinical evaluations are warranted to optimize the efficacy and safety profiles of these

promising molecules. The detailed experimental protocols provided herein should serve as a

valuable resource for researchers aiming to advance the study of these fascinating

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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